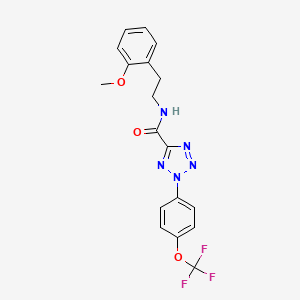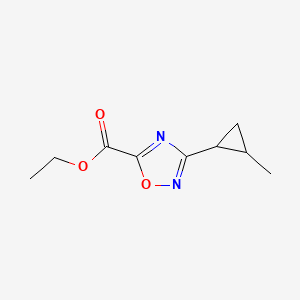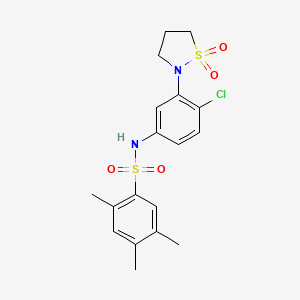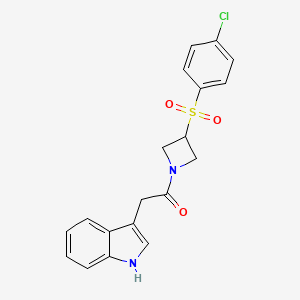
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid” is a chemical compound with the molecular formula C12H13NO8 . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . The average mass of the molecule is 299.233 Da .Applications De Recherche Scientifique
Cytochemical Applications
A study introduced a new p-nitrophenyl substituted ditetrazole, 2,2'-di-p-nitrophenyl-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-biphenylene) ditetrazolium chloride (Nitro-BT), as an ideal reagent for histochemical purposes. This compound allows for the visualization of enzymic activity sites in tissue sections, applicable for demonstrating the activity of enzymes like succinic dehydrogenase in aerobic conditions after a short incubation period. This advancement aids in the reliable cytochemical localization of enzyme distributions across major tissues in rats and dogs, showing promise for detailed tissue analysis and study (Nachlas et al., 1957).
Aromatic Polyesters from Biosuccinic Acid
Research on succinic acid as a biobased platform chemical has led to the synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from biosuccinic acid. These compounds are used to generate copolymer series with linear diol comonomers, contributing to the development of materials with varied thermal properties. This illustrates succinic acid's potential in creating environmentally friendly and sustainable polymeric materials (Short et al., 2018).
Cooperative Binding by Cyclodextrin Dimers
A study on cyclodextrin dimers, synthesized through the reaction of bis(m-nitrophenyl) dicarboxylate with β-cyclodextrin, demonstrated their application in enhancing the fluorescence of certain compounds, suggesting their utility in biochemical analysis and sensor development. The cooperative binding observed with these dimers offers insights into the development of more efficient and selective molecular recognition systems (Harada et al., 1980).
Nitroalkanes and Dimethyl Maleate in Synthesis
The study on the reaction of nitroalkanes with dimethyl maleate for producing 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides highlights a method for synthesizing dicarboxylic acid derivatives. This research is significant for the development of intermediates in organic synthesis, contributing to the production of a variety of chemical products (Ballini et al., 2002).
Propriétés
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-20-9-3-6(7(12(16)17)4-11(14)15)8(13(18)19)5-10(9)21-2/h3,5,7H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBTJCGXNRHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)O)C(=O)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)
![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)






![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)

